5-Fluorouridine diphosphate glucose

CAS No.: 79965-09-6

Cat. No.: VC1609760

Molecular Formula: C15H23FN2O17P2

Molecular Weight: 584.29 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 79965-09-6 |

|---|---|

| Molecular Formula | C15H23FN2O17P2 |

| Molecular Weight | 584.29 g/mol |

| IUPAC Name | [[(2S,3S,4R,5R)-5-(5-fluoro-2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]methyl] phosphono hydrogen phosphate |

| Standard InChI | InChI=1S/C15H23FN2O17P2/c16-3-1-18(15(26)17-13(3)25)14-9(24)8(23)11(33-14)12(34-37(30,31)35-36(27,28)29)10-7(22)6(21)5(20)4(2-19)32-10/h1,4-12,14,19-24H,2H2,(H,30,31)(H,17,25,26)(H2,27,28,29)/t4-,5-,6+,7-,8+,9-,10+,11+,12?,14-/m1/s1 |

| Standard InChI Key | UPRBTCOBJAWDAG-NXWUYVJFSA-N |

| Isomeric SMILES | C1=C(C(=O)NC(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)C([C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)OP(=O)(O)OP(=O)(O)O)O)O)F |

| SMILES | C1=C(C(=O)NC(=O)N1C2C(C(C(O2)C(C3C(C(C(C(O3)CO)O)O)O)OP(=O)(O)OP(=O)(O)O)O)O)F |

| Canonical SMILES | C1=C(C(=O)NC(=O)N1C2C(C(C(O2)C(C3C(C(C(C(O3)CO)O)O)O)OP(=O)(O)OP(=O)(O)O)O)O)F |

Introduction

Chemical Structure and Properties

Molecular Structure

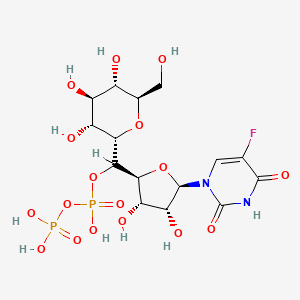

5-Fluorouridine diphosphate glucose consists of three main structural components: a 5-fluorouridine moiety, a diphosphate linker, and a glucose unit. The full chemical name according to IUPAC nomenclature is [[(2S,3S,4R,5R)-5-(5-fluoro-2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]methyl] phosphono hydrogen phosphate .

Physical and Chemical Properties

The key physicochemical properties of 5-Fluorouridine diphosphate glucose are summarized in Table 1:

| Property | Value |

|---|---|

| PubChem CID | 133318 |

| Molecular Formula | C₁₅H₂₂FN₂O₁₆P₂ |

| Molecular Weight | 584.29 g/mol |

| Physical State | Solid |

| CAS Number | 79965-09-6 |

| Creation Date | 2005-08-08 |

| Modification Date | 2025-02-22 |

Table 1: Physicochemical properties of 5-Fluorouridine diphosphate glucose .

The compound contains multiple hydroxyl groups on both the ribose and glucose moieties, making it highly polar and water-soluble. The presence of the fluorine atom at the 5-position of the uracil ring introduces unique electronic properties that affect its reactivity and interaction with enzymes compared to the non-fluorinated UDP-glucose .

Synthesis and Metabolism

Biological Synthesis

In biological systems, 5-Fluorouridine diphosphate glucose is formed as a metabolite when cells are exposed to 5-fluorouridine. Research conducted with AS-30D hepatoma cells demonstrated that these cells can convert 5-fluoro[14C]uridine to several 5-fluorouridine diphospho sugars, including FUDP-glucose, FUDP-galactose, FUDP-N-acetylglucosamine, FUDP-N-acetylgalactosamine, and trace amounts of FUDP-glucuronate .

The metabolic pathway involves multiple steps:

-

Cellular uptake of 5-fluorouridine

-

Phosphorylation to 5-fluorouridine monophosphate (FUMP)

-

Further phosphorylation to 5-fluorouridine diphosphate (FUDP)

-

Reaction with glucose-1-phosphate to form FUDP-glucose

This pathway mirrors the synthesis of natural UDP-glucose but proceeds at a different rate. Studies have shown that while 5-fluorouridine is phosphorylated to FUTP (5-fluorouridine triphosphate) at similar levels to uridine's conversion to UTP, the synthesis of FUDP-sugars is reduced to approximately 14% compared to that of UDP-sugars under equivalent conditions .

Biological Functions and Substrate Properties

Enzymatic Interactions

Research has shown that FUDP-glucose serves as a substrate for various enzymes involved in UDP-sugar metabolism. Kinetic enzyme assays have demonstrated that FUDP-glucose shows substrate properties comparable to the physiological UDP-glucose in several enzymatic reactions . The enzymes that can utilize FUDP-glucose include:

-

UDP-glucose pyrophosphorylase

-

Galactose-1-phosphate uridylyltransferase

-

UDP-glucose 4-epimerase

-

Glycogen synthase

-

UDP-glucose dehydrogenase

Table 2 summarizes the comparative substrate properties of FUDP-glucose against UDP-glucose for selected enzymes:

| Enzyme | Parameter | FUDP-glucose | UDP-glucose |

|---|---|---|---|

| UDP-glucose pyrophosphorylase | Km | Comparable to UDP-glucose | Reference value |

| UDP-glucose pyrophosphorylase | Vmax | Comparable to UDP-glucose | Reference value |

| Glycogen synthase | Relative activity | Comparable range | 100% |

| UDP-glucose dehydrogenase | Substrate efficiency | Detectable activity | Reference value |

Table 2: Comparison of enzymatic parameters for FUDP-glucose and UDP-glucose .

Metabolic Fate

Research Applications

Cancer Research

One of the primary applications of 5-Fluorouridine diphosphate glucose in research is as a metabolic marker for studying the fate of 5-fluorouracil and its derivatives in cancer cells. The compound has been used to investigate the metabolic pathways of fluoropyrimidines in various cancer cell lines, including mouse T-lymphoma (S-49) cells and AS-30D hepatoma cells .

The detection and quantification of FUDP-glucose in cellular systems provide insights into the metabolic processing of 5-fluorouracil, which is crucial for understanding both its therapeutic efficacy and potential mechanisms of resistance in cancer treatment.

Metabolic Studies

The formation of FUDP-glucose represents an important branch in the metabolic pathway of 5-fluorouridine. By tracking the conversion of 5-fluorouridine to FUDP-glucose and other nucleotide sugar derivatives, researchers can gain a more comprehensive understanding of fluoropyrimidine metabolism . This is particularly relevant for:

-

Elucidating the complete metabolic profile of 5-fluorouracil in different tissues

-

Identifying potential mechanisms of drug resistance

-

Understanding tissue-specific toxicity profiles

-

Developing strategies to enhance therapeutic efficacy while minimizing side effects

Analytical Methods

High-Performance Liquid Chromatography

High-performance liquid chromatography (HPLC) has been the primary analytical method for the detection and quantification of 5-Fluorouridine diphosphate glucose in biological samples. Day and Sadee developed an HPLC method specifically for determining FUDP-glucose as a metabolite of 5-fluorouracil in mouse T-lymphoma cells .

The development of sensitive and specific analytical methods is crucial for detecting and quantifying FUDP-glucose in complex biological matrices, especially considering its relatively low abundance compared to other 5-fluorouracil metabolites.

Radioactive Labeling

Studies employing radioactive labeling, particularly with 14C-labeled 5-fluorouridine, have been instrumental in tracing the formation and metabolism of FUDP-glucose in cellular systems. In the research conducted with AS-30D hepatoma cells, 5-fluoro[14C]uridine was used to track the conversion to various FUDP-sugar metabolites, including FUDP-glucose .

This approach allows for sensitive detection and quantification of metabolites, even when present in small quantities, and provides valuable insights into the metabolic flux and distribution of fluorinated nucleotides in biological systems.

Comparison with Related Compounds

Relationship to 5-Fluorouridine and 5-Fluorouridine Diphosphate

5-Fluorouridine diphosphate glucose is derived from 5-fluorouridine, a nucleoside analog with potential anticancer properties . The conversion involves the formation of 5-fluorouridine diphosphate (FUDP) as an intermediate, which has a molecular weight of 422.15 g/mol . The relationship between these compounds is illustrated in the metabolic pathway:

5-Fluorouridine → 5-Fluorouridine monophosphate → 5-Fluorouridine diphosphate → 5-Fluorouridine diphosphate glucose

Each step in this pathway is catalyzed by specific enzymes, and the rate of conversion can be influenced by factors such as enzyme expression levels, substrate availability, and cellular metabolic state.

Comparison with UDP-Glucose and Other Nucleotide Sugars

FUDP-glucose shares structural similarities with UDP-glucose but differs in the presence of a fluorine atom at the 5-position of the uracil moiety. This structural difference leads to altered substrate properties and potentially different biological effects.

Table 3 compares key aspects of FUDP-glucose with UDP-glucose:

| Feature | FUDP-glucose | UDP-glucose |

|---|---|---|

| Structure | Contains 5-fluoro-uracil | Contains uracil |

| Molecular Weight | 584.29 g/mol | 566.30 g/mol |

| Natural Occurrence | Not naturally occurring | Naturally occurring |

| Metabolic Origin | Derived from 5-fluorouridine | Derived from uridine |

| Relative Abundance in Cells | Lower (14% compared to UDP-sugars) | Higher |

| Role in Metabolism | Potentially interferes with normal metabolism | Essential for glycogen synthesis and glycosylation |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume